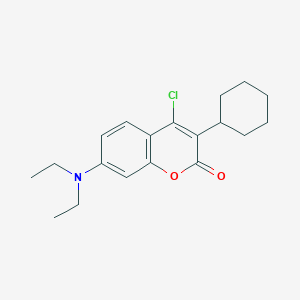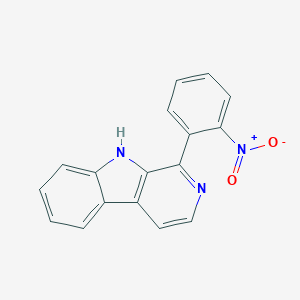
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine, also known as PBDT, is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. PBDT belongs to the class of pyrimidine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
作用机制
The mechanism of action of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine is not fully understood, but it is believed to act by inhibiting key enzymes and signaling pathways involved in cell growth and inflammation. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine is its unique chemical structure, which makes it a promising candidate for drug development. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been found to have a range of therapeutic applications, including anti-cancer, anti-bacterial, and anti-inflammatory effects. However, one limitation of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine. One area of research is to further investigate its mechanism of action and optimize its therapeutic potential. Another area of research is to develop new derivatives of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine with improved pharmacological properties. In addition, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine could be used as a lead compound for the development of new drugs with similar chemical structures and therapeutic applications.
Conclusion:
In conclusion, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. It has been found to have anti-cancer, anti-bacterial, and anti-inflammatory effects, and its unique chemical structure makes it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成方法
The synthesis of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine involves a multi-step process that starts with the reaction of 2-phenyl-4,6-dichloro-pyrimidine with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with ammonium acetate and hydrazine hydrate to obtain the final product, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine. The synthesis method has been optimized to yield high purity and good yields of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine.
科学研究应用
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
分子式 |
C18H16N4O2 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC 名称 |
5-(1,3-benzodioxol-5-ylmethyl)-2-phenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H16N4O2/c19-16-13(8-11-6-7-14-15(9-11)24-10-23-14)17(20)22-18(21-16)12-4-2-1-3-5-12/h1-7,9H,8,10H2,(H4,19,20,21,22) |
InChI 键 |
YCVGUHLTOFHXPK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=C(N=C(N=C3N)C4=CC=CC=C4)N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=C(N=C(N=C3N)C4=CC=CC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B243101.png)
![3-nitro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B243103.png)
![4-hydroxy-11,13-dimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B243107.png)
![1-[(Z)-1-chloro-1-nitrosoprop-1-en-2-yl]-2-phenylhydrazine](/img/structure/B243112.png)
![2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide](/img/structure/B243113.png)
![[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile](/img/structure/B243115.png)


![2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)
![5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B243121.png)


![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)